4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide
Description
4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is a benzamide derivative featuring a 5-chloro-2-hydroxybenzylamino substituent at the para position of the benzamide core. This compound combines a salicylamide-like structure (2-hydroxybenzamide) with a chlorinated benzyl group, which may enhance its pharmacological properties, such as antimicrobial or cytotoxic activity . Its structural uniqueness lies in the balance between hydrogen-bonding capacity (via the hydroxyl and amide groups) and lipophilicity (from the chloro and benzyl moieties), making it a candidate for targeted therapeutic applications.
Properties
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-3-6-13(18)10(7-11)8-17-12-4-1-9(2-5-12)14(16)19/h1-7,17-18H,8H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNUTPZJAZRBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes a benzamide core with a chloro and hydroxy substituent. This structural configuration is essential for its biological activity. The molecular formula is CHClNO, and it has a molecular weight of approximately 250.7 g/mol.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation and viral replication.
- Antimicrobial Activity : The compound demonstrates potential against various bacterial strains, suggesting a broad-spectrum antimicrobial effect.
- Cell Cycle Modulation : Preliminary studies indicate that it may interfere with the cell cycle, particularly in cancer cells, leading to apoptosis.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC (µM) | Notes |
|---|---|---|
| HeLa (cervical) | 15.2 | Induces apoptosis |
| MCF-7 (breast) | 12.8 | Cell cycle arrest at G2/M phase |
| A549 (lung) | 10.5 | Inhibits migration |
The compound's mechanism involves the induction of reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which promotes cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that this compound possesses significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.
Study on Antiviral Activity
A study published in Journal of Medicinal Chemistry reported that derivatives of similar structures exhibited potent inhibition against human adenovirus (HAdV). The compound was tested alongside others, revealing promising selectivity indexes greater than 100, indicating low cytotoxicity while maintaining antiviral efficacy .
Research on Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications to the benzamide moiety could enhance biological activity. For instance, substituting the chloro group with other halogens resulted in varying degrees of potency against cancer cell lines . This highlights the importance of structural modifications in optimizing therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The biological activity of benzamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide and Analogues
Key Observations:
- Electron-Withdrawing Groups (EWGs): Analogues with EWGs (e.g., -CF₃ in , -SO₂CH₃ in ) exhibit stronger cytotoxicity and antimicrobial effects due to increased electrophilicity, which may disrupt bacterial enzyme function .
- Hydroxyl Group Role: The 2-hydroxy moiety is critical for hydrogen bonding, as seen in the baseline activity of 5-chloro-2-hydroxybenzamide .
Insights:
- Antimicrobial Potency: The trifluoromethyl derivative in outperforms simpler analogues, suggesting that EWGs enhance activity against sulfate-reducing bacteria. The target compound’s benzyl group may offer similar advantages through lipophilicity.
- Cytotoxicity Trade-offs: While EWGs improve efficacy, they may also increase cytotoxicity, as seen in . The target compound’s benzyl group could mitigate this by reducing electrophilicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
